molecular formula CH3B3O3 B14396386 Methylboroxine CAS No. 89596-56-5

Methylboroxine

Cat. No.: B14396386
CAS No.: 89596-56-5
M. Wt: 95.5 g/mol
InChI Key: QYBTUFPDFJBKQW-UHFFFAOYSA-N
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Preparation Methods

Methylboroxine can be synthesized through several methods. One common synthetic route involves heating trimethylborane (B(CH₃)₃) with boron trioxide (B₂O₃) in a sealed tube . The reaction conditions typically require high temperatures and strict exclusion of moisture due to the hygroscopic nature of boron trioxide. Another method involves the reaction of carbon monoxide with diborane (B₂H₆) in the presence of lithium borohydride (LiBH₄) as a catalyst .

Chemical Reactions Analysis

Methylboroxine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, carbon monoxide, and lithium borohydride. The major products formed from these reactions are boronic acids, boranes, and methylated aromatic compounds .

Mechanism of Action

The mechanism of action of methylboroxine involves its ability to form stable complexes with various substrates. In the Suzuki-Miyaura coupling reaction, for example, this compound acts as a methylating agent by transferring a methyl group to the aromatic halide in the presence of a palladium catalyst . The molecular targets and pathways involved in these reactions include the activation of C-H bonds and the formation of boron-carbon bonds.

Comparison with Similar Compounds

Methylboroxine is unique among boroxines due to its specific structure and reactivity. Similar compounds include:

This compound’s uniqueness lies in its ability to act as a versatile methylating agent and its applications in various fields of research and industry.

Properties

CAS No.

89596-56-5

Molecular Formula

CH3B3O3

Molecular Weight

95.5 g/mol

InChI

InChI=1S/CH3B3O3/c1-4-6-2-5-3-7-4/h1H3

InChI Key

QYBTUFPDFJBKQW-UHFFFAOYSA-N

Canonical SMILES

[B]1O[B]OB(O1)C

Origin of Product

United States

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